3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide
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Description
3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.343. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
For instance, compounds that inhibit tubulin polymerization typically bind to the tubulin protein and prevent it from forming microtubules, which are essential for cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , specifically the mitotic phase where microtubules are necessary for the separation of chromosomes. This can lead to cell cycle arrest and ultimately cell death
Result of Action
The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis (programmed cell death), given its possible role as a tubulin polymerization inhibitor . This could make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Biochemical Analysis
Biochemical Properties
The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, significantly influencing their function . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound exerts a profound influence on various types of cells and cellular processes. It impacts cell function by modulating cell signaling pathways, altering gene expression, and influencing cellular metabolism . The This compound compound’s effects are cell-type specific and can lead to significant changes in cellular phenotype .
Molecular Mechanism
The mechanism of action of This compound is complex and involves several molecular interactions. It binds to specific biomolecules, inhibits or activates certain enzymes, and induces changes in gene expression . These molecular interactions underlie the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound exhibits good stability, but it can undergo degradation under certain conditions . Long-term studies have revealed that this compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of This compound vary with dosage in animal models. Lower doses can elicit subtle biochemical and cellular effects, while higher doses can lead to more pronounced changes . High doses can also result in toxic or adverse effects .
Metabolic Pathways
The This compound compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a highly regulated manner. It interacts with specific transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of This compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-14(6-5-12-19-10-3-1-2-4-11(10)20-12)18-9-13-21-22-15-16(25)17-7-8-23(13)15/h1-4,7-8H,5-6,9H2,(H,17,25)(H,18,24)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYRLRXPXRSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.